N,N'-bis[(E)-(2-nitrophenyl)methylidene]biphenyl-2,2'-diamine
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Overview
Description
N,N’-bis(2-nitrobenzylidene)-2,2’-biphenyldiamine: is a Schiff base compound derived from the condensation of 2-nitrobenzaldehyde and 2,2’-biphenyldiamine. Schiff bases are known for their versatility in forming stable complexes with various metal ions, making them valuable in numerous scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-bis(2-nitrobenzylidene)-2,2’-biphenyldiamine typically involves the condensation reaction between 2-nitrobenzaldehyde and 2,2’-biphenyldiamine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization .
Industrial Production Methods: This includes optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: N,N’-bis(2-nitrobenzylidene)-2,2’-biphenyldiamine can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like sodium borohydride.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Reduction: The major product is the corresponding diamine derivative.
Substitution: The products depend on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
Chemistry: N,N’-bis(2-nitrobenzylidene)-2,2’-biphenyldiamine is used as a ligand in coordination chemistry to form complexes with metal ions. These complexes have applications in catalysis, material science, and as fluorescent probes .
Biology and Medicine: The compound and its metal complexes have shown potential as antimicrobial and anticancer agents. They exhibit biological activity against various bacterial strains and cancer cell lines .
Industry: In the industrial sector, N,N’-bis(2-nitrobenzylidene)-2,2’-biphenyldiamine is used in the development of advanced materials, including polymers and nanomaterials, due to its ability to form stable complexes with metals .
Mechanism of Action
The mechanism of action of N,N’-bis(2-nitrobenzylidene)-2,2’-biphenyldiamine primarily involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, disrupting cellular processes and leading to antimicrobial or anticancer effects. The Schiff base ligand can also participate in ligand-to-metal charge transfer (LMCT) processes, enhancing its photophysical properties .
Comparison with Similar Compounds
- N,N’-bis(2-hydroxy-5-nitrobenzylidene)-1,2-phenylenediamine
- N,N’-bis(3-nitrobenzylidene)butane-1,4-diamine
- 2-ethyl-N’(1),N’(3)-bis(2-nitrobenzylidene)malonohydrazide
Uniqueness: N,N’-bis(2-nitrobenzylidene)-2,2’-biphenyldiamine is unique due to its specific structural configuration, which allows it to form highly stable complexes with a wide range of metal ions. This stability makes it particularly valuable in applications requiring robust and durable materials .
Properties
Molecular Formula |
C26H18N4O4 |
---|---|
Molecular Weight |
450.4 g/mol |
IUPAC Name |
1-(2-nitrophenyl)-N-[2-[2-[(2-nitrophenyl)methylideneamino]phenyl]phenyl]methanimine |
InChI |
InChI=1S/C26H18N4O4/c31-29(32)25-15-7-1-9-19(25)17-27-23-13-5-3-11-21(23)22-12-4-6-14-24(22)28-18-20-10-2-8-16-26(20)30(33)34/h1-18H |
InChI Key |
UINCXTMEXUOUGT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C=NC2=CC=CC=C2C3=CC=CC=C3N=CC4=CC=CC=C4[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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